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Abstract

Tolimidone, also known as MLR-1023, is a clinical-stage small molecule that has been
repurposed and identified as a potent and selective allosteric activator of Lyn kinase. Originally
developed by Pfizer for gastric ulcers, subsequent phenotypic screening revealed its potential
as a novel insulin sensitizer for the treatment of type 2 diabetes. This technical guide provides
an in-depth overview of the discovery and initial screening of Tolimidone, detailing its
mechanism of action, key experimental protocols, and quantitative data from foundational
preclinical studies.

Introduction: The Repurposing of an Asset

Tolimidone, chemically described as 5-(3-methylphenoxy)-2(1H)-pyrimidinone, was initially
developed under the name CP-26,154 by Pfizer for the treatment of gastric ulcers, where it
progressed to Phase 2 clinical trials.[1][2][3] While it did not show efficacy for its original
indication, the compound was found to be well-tolerated in human subjects.[2][3] Years later,
through a high-throughput in vivo phenotypic screening platform, the therapeutic potential of
Tolimidone in metabolic diseases was uncovered. This led to its repositioning as MLR-1023
for the treatment of type 2 diabetes. Post-hoc analysis of blood glucose data from the original
Pfizer trials provided early clinical evidence supporting this new therapeutic direction.
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Discovery of a Novel Mechanism of Action: Lyn
Kinase Activation

Initial investigations into the glucose-lowering effects of MLR-1023 sought to determine its
molecular mechanism. It was observed that MLR-1023 reduced blood glucose levels in vivo
without stimulating insulin secretion. Further studies ruled out activity at common diabetes
targets such as peroxisome proliferator-activated receptors (PPARa, 9, and y), glucagon-like
peptide-1 (GLP-1) receptors, and inhibition of dipeptidyl peptidase-4 (DPP-4) or a-glucosidase.

A broad in vitro kinase screening panel was instrumental in identifying the target of MLR-1023.
This screening revealed that MLR-1023 is a potent and selective activator of Lyn kinase, a non-
receptor tyrosine kinase belonging to the Src family. The activation was determined to be
allosteric, as it was independent of the ATP binding site, instead increasing the Vmax of the
kinase. The glucose-lowering effects of MLR-1023 were demonstrated to be dependent on Lyn
kinase, as these effects were absent in Lyn knockout mice.

Quantitative Data from Initial Screening and
Preclinical Studies

The initial characterization of MLR-1023 yielded significant quantitative data that established its
potency and selectivity. These findings are summarized in the tables below.

In Vitro Kinase Activation

Parameter Value

Target Kinase Lyn Kinase

EC50 for Lyn Kinase Activation 63 nM

Mechanism of Action Allosteric Activator

o No significant activity against a panel of 47 other
Selectivity "
inases
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In Vivo Efficacy in Mouse Models

Model

Effect

Oral Glucose Tolerance Test (OGTT) in mice

Dose-dependent reduction in blood glucose,

equivalent in magnitude to metformin

Streptozotocin-treated insulin-depleted mice

No effect on blood glucose alone, but
potentiated the glucose-lowering effect of

exogenous insulin

Hyperinsulinemic/euglycemic clamp study

Increased glucose infusion rate, demonstrating

enhanced insulin sensitivity

Chronically treated db/db mice

Dose-dependent and durable glucose-lowering
effect, reduced HbAlc, and preservation of

pancreatic B-cells

High-fat diet-fed mice

Reduced weight gain and fat mass without

affecting food intake

Human Clinical Studies (Phase 2a)

Parameter

Result

MMTT PPG AUCO-3h (100 mg qd)

-5.96 mmol/L (placebo-corrected)

MMTT PPG AUCO-3h (100 mg bid)

-5.6 mmol/L (placebo-corrected)

Fasting Plasma Glucose (FPG) (100 mg qd)

-2.34 mmol/L (placebo-corrected)

Body Weight (100 mg/day for 4 weeks)

Significant reduction compared to placebo

Experimental Protocols

In Vitro Kinase Panel Screening

Objective: To identify the molecular target of MLR-1023 by screening its activity against a broad

range of kinases.

Methodology:
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MLR-1023 was prepared at a concentration of 10 pM.

The compound was evaluated against a panel of 47 different kinases in a cell-free in vitro
assay format.

The concentration of ATP used in the assays was at or below the Km of ATP for each
individual kinase to maximize the potential for detecting inhibitors or activators.

The kinase activity was measured, and the percentage change from control (vehicle-treated)
values was calculated.

A significant difference from control values was defined by a pre-determined percentage
change threshold.

Follow-up dose-response studies were conducted for any "hit" kinases to determine the
EC50. For Lyn kinase, this involved incubating varying concentrations of MLR-1023 with the
kinase and a substrate, initiating the reaction with ATP, and measuring the resulting
phosphorylation.

In Vivo Oral Glucose Tolerance Test (OGTT)

Objective: To assess the effect of MLR-1023 on glucose tolerance in vivo.

Methodology:

Mice were fasted overnight.
A baseline blood glucose measurement was taken from a tail snip using a glucometer.
Mice were orally administered either vehicle or MLR-1023 at various doses.

After a specified time (e.g., 15 minutes), the mice were challenged with an oral gavage of a
glucose solution (e.g., 1.5 g/kg).

Blood glucose levels were measured at various time points post-glucose challenge (e.g., 30,
60, 90, 120 minutes).
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e The area under the curve (AUC) for blood glucose was calculated to quantify the effect on
glucose tolerance.

Hyperinsulinemic-Euglycemic Clamp Study

Objective: To directly measure insulin sensitivity in response to MLR-1023 administration.

Methodology:

Animal subjects were fasted and instrumented with catheters for infusion.

e A continuous infusion of insulin was initiated to raise plasma insulin to a high physiological or
supraphysiological level.

e Blood glucose was monitored frequently (e.g., every 5-10 minutes).

o Avariable infusion of glucose was administered to "clamp” the blood glucose at a euglycemic
level.

e MLR-1023 or vehicle was administered orally.

e The glucose infusion rate (GIR) required to maintain euglycemia was recorded. An increase
in the GIR indicates enhanced insulin sensitivity.

Visualizing the Mechanism and Workflow
Signaling Pathway of Tolimidone (MLR-1023)
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Caption: Tolimidone (MLR-1023) allosterically activates Lyn kinase, potentiating insulin
receptor signaling.

Experimental Workflow for Initial Screening
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Caption: Workflow for the initial screening and target validation of Tolimidone (MLR-1023).
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Conclusion

The journey of Tolimidone (MLR-1023) from a discontinued anti-ulcer agent to a promising
clinical candidate for type 2 diabetes exemplifies the power of drug repositioning and
phenotypic screening. Initial studies have robustly characterized it as a selective, allosteric
activator of Lyn kinase, a novel mechanism for improving insulin sensitivity. The quantitative
data from in vitro and in vivo models provide a strong foundation for its ongoing clinical
development. This guide has summarized the pivotal discovery and initial screening phases,
offering a technical resource for professionals in the field of drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1676669?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676669?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

